

# In Vitro Assay for DnaC ATPase Activity: Application Notes and Protocols

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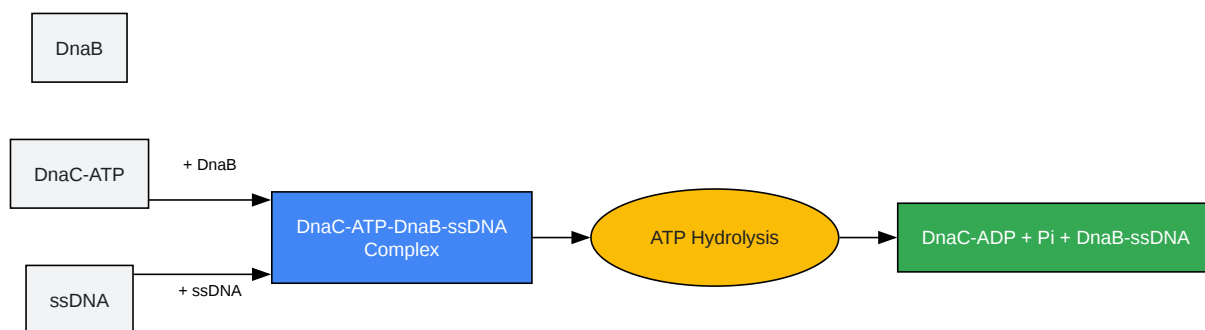
## Introduction

The Escherichia coli DnaC protein is a crucial component of the DNA replication machinery, functioning as a helicase loader. It facilitates the loading of the DnaB helicase onto single-stranded DNA (ssDNA), a critical step in the initiation of DNA replication.[1] DnaC is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and its function is intrinsically linked to its ability to bind and hydrolyze ATP.[1][2] The ATPase activity of DnaC is allosterically regulated, showing significant stimulation in the presence of both the DnaB helicase and ssDNA.[2][3] This dependence on its binding partners makes the DnaC ATPase activity a key regulatory point in DNA replication and an attractive target for the development of novel antimicrobial agents.

These application notes provide detailed protocols for three common in vitro methods to measure the ATPase activity of DnaC: a colorimetric malachite green-based assay, a continuous coupled spectrophotometric assay, and a discontinuous radioactive assay. Each method offers distinct advantages in terms of sensitivity, throughput, and the nature of the data obtained.

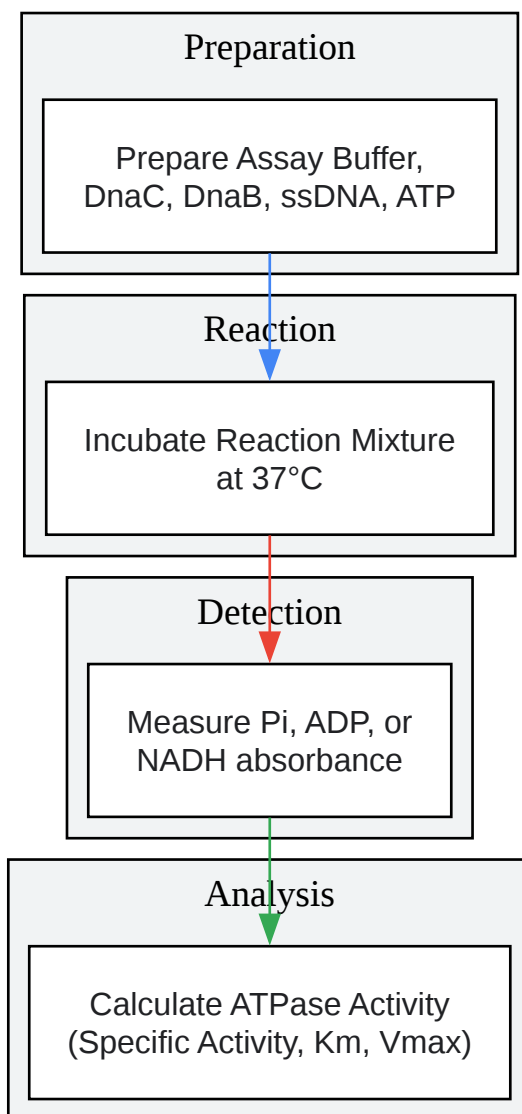
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of DnaC-mediated ATP hydrolysis and the general experimental workflow for its measurement.



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Caption: DnaC ATPase activation pathway.



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Caption: General workflow for in vitro DnaC ATPase assay.

## Quantitative Data Summary

The following tables summarize key quantitative data for *E. coli* DnaC ATPase activity from published literature.

Table 1: Specific Activity of DnaC ATPase

Condition	Specific Activity (ATP/min/DnaC)	Reference
DnaC + DnaB + ssDNA	3.5	[3]

Table 2: Michaelis-Menten Kinetic Parameters for DnaC ATPase

Parameter	Value	Condition	Reference
K <sub>m</sub> (ATP)	120 ± 20 μM	In the presence of DnaB and ssDNA	[2]
V <sub>max</sub>	180 ± 10 μM/min	In the presence of DnaB and ssDNA	[2]

Table 3: Effect of DnaC Mutants on ATPase Activity

DnaC Mutant	ATPase Activity	Reference
K112R (Walker A motif)	No detectable activity	[3]

## Experimental Protocols

### Protocol 1: Colorimetric Malachite Green Assay for Inorganic Phosphate (Pi) Detection

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green molybdate reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

- Purified DnaC protein
- Purified DnaB protein
- Single-stranded DNA (e.g., M13mp18 ssDNA)

- ATP, high purity
- Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)<sub>2</sub>, 50 mM KCl, 2 mM DTT
- Malachite Green Reagent
- Phosphate Standard (e.g., KH<sub>2</sub>PO<sub>4</sub>)
- 96-well microplate
- Microplate reader

#### Procedure:

- Reaction Setup:
  - Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 100 nM), DnaB (e.g., 100 nM hexamer), and ssDNA (e.g., 10 ng/μL).
  - Pre-incubate the mixture at 37°C for 5 minutes.
  - Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 50 μL.
  - Include negative controls: a reaction without DnaC and a reaction without ATP.
- Incubation:
  - Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Detection:
  - Stop the reaction by adding 50 μL of Malachite Green Reagent to each well.
  - Incubate at room temperature for 15-20 minutes to allow for color development.
  - Measure the absorbance at 620-650 nm using a microplate reader.

- Data Analysis:
  - Generate a standard curve using the phosphate standard.
  - Determine the concentration of Pi released in each reaction from the standard curve.
  - Calculate the specific activity of DnaC ATPase (nmol Pi released/min/mg DnaC).

## Protocol 2: Coupled Spectrophotometric Assay

This is a continuous assay that couples the production of ADP to the oxidation of NADH, which can be monitored in real-time by the decrease in absorbance at 340 nm.

Materials:

- Purified DnaC protein
- Purified DnaB protein
- Single-stranded DNA (e.g., M13mp18 ssDNA)
- ATP, high purity
- Coupled Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)<sub>2</sub>, 50 mM KCl, 2 mM DTT, 2.5 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 20 units/mL pyruvate kinase (PK), 30 units/mL lactate dehydrogenase (LDH)
- UV-transparent 96-well plate or cuvette
- Spectrophotometer with temperature control

Procedure:

- Reaction Setup:
  - In a UV-transparent plate or cuvette, add the Coupled Assay Buffer.
  - Add DnaC (e.g., 100 nM), DnaB (e.g., 100 nM hexamer), and ssDNA (e.g., 10 ng/μL).

- Equilibrate the mixture to 37°C in the spectrophotometer.
- Measurement:
  - Initiate the reaction by adding ATP to a final concentration of 1 mM.
  - Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
- Data Analysis:
  - Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M<sup>-1</sup>cm<sup>-1</sup>).
  - The rate of NADH oxidation is equal to the rate of ATP hydrolysis.
  - Calculate the specific activity of DnaC ATPase (nmol ATP hydrolyzed/min/mg DnaC).
  - For kinetic studies, vary the ATP concentration and fit the data to the Michaelis-Menten equation to determine K<sub>m</sub> and V<sub>max</sub>.

### Protocol 3: Radioactive [ $\gamma$ -<sup>32</sup>P]-ATP Filter Binding Assay

This discontinuous assay measures the hydrolysis of [ $\gamma$ -<sup>32</sup>P]-ATP by separating the released [<sup>32</sup>P]-inorganic phosphate from the unhydrolyzed [ $\gamma$ -<sup>32</sup>P]-ATP.

Materials:

- Purified DnaC protein
- Purified DnaB protein
- Single-stranded DNA (e.g., M13mp18 ssDNA)
- [ $\gamma$ -<sup>32</sup>P]-ATP
- Cold ATP

- Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)<sub>2</sub>, 50 mM KCl, 2 mM DTT
- Quench Solution: 0.5 M EDTA
- Thin-layer chromatography (TLC) plates (PEI-cellulose)
- TLC Developing Buffer: 0.5 M LiCl, 1.0 M formic acid
- Phosphorimager or scintillation counter

#### Procedure:

- Reaction Setup:
  - Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 50 nM), DnaB (e.g., 50 nM hexamer), and ssDNA (e.g., 10 ng/μL).
  - Prepare a stock of ATP containing a mixture of cold ATP and [γ-<sup>32</sup>P]-ATP (to a final specific activity of ~1000 cpm/pmol).
  - Pre-incubate the protein-DNA mixture at 37°C for 5 minutes.
  - Initiate the reaction by adding the ATP mixture to a final concentration of 1 mM. The final reaction volume is typically 20 μL.
- Time Course and Quenching:
  - At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 2 μL aliquot of the reaction and add it to 2 μL of Quench Solution on ice.
- Separation and Detection:
  - Spot 1-2 μL of each quenched time point onto a PEI-cellulose TLC plate.
  - Develop the TLC plate in TLC Developing Buffer until the solvent front is near the top.
  - Air dry the TLC plate.



- Expose the plate to a phosphor screen and visualize using a phosphorimager. The hydrolyzed  $^{32}\text{P}_i$  will migrate slower than the unhydrolyzed  $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$ .
- Data Analysis:
  - Quantify the intensity of the spots corresponding to  $^{32}\text{P}_i$  and  $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$  for each time point.
  - Calculate the percentage of ATP hydrolyzed at each time point.
  - Plot the amount of product ( $\text{P}_i$ ) formed over time and determine the initial reaction velocity from the linear phase of the curve.
  - Calculate the specific activity of DnaC ATPase (pmol ATP hydrolyzed/min/mg DnaC).

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